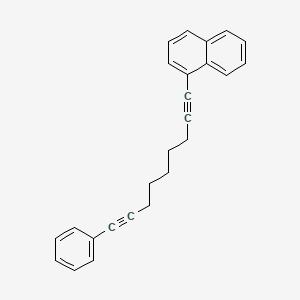
1-(9-Phenylnona-1,8-diyn-1-YL)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings. The compound is characterized by the presence of a phenyl group attached to a nona-1,8-diyn-1-yl chain, which is further connected to a naphthalene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the coupling of a phenylacetylene derivative with a naphthalene derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of a palladium catalyst and a base, such as triethylamine, in an organic solvent like dichloroethane. The reaction mixture is typically stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of the compound can lead to the formation of naphthoquinone derivatives, while reduction can yield dihydronaphthalene derivatives. Substitution reactions, such as halogenation, can introduce halogen atoms into the naphthalene ring, resulting in halogenated naphthalene derivatives .
Scientific Research Applications
1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Additionally, in the industry, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism of action of 1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes .
Comparison with Similar Compounds
1-(9-Phenylnona-1,8-diyn-1-yl)naphthalene can be compared with other similar compounds, such as naphthalene derivatives and phenylacetylene derivatives. Similar compounds include 1-phenylnaphthalene and 1,8-diphenylnaphthalene. Compared to these compounds, this compound exhibits unique properties due to the presence of the nona-1,8-diyn-1-yl chain, which imparts additional reactivity and versatility in chemical reactions .
Properties
CAS No. |
846022-93-3 |
|---|---|
Molecular Formula |
C25H22 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(9-phenylnona-1,8-diynyl)naphthalene |
InChI |
InChI=1S/C25H22/c1(2-4-7-14-22-15-8-6-9-16-22)3-5-10-17-23-19-13-20-24-18-11-12-21-25(23)24/h6,8-9,11-13,15-16,18-21H,1-5H2 |
InChI Key |
IVVNHXVMAOLQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCCCC#CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
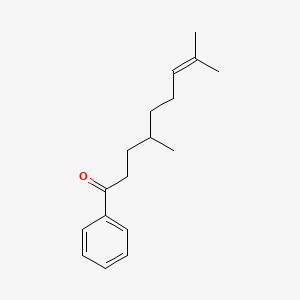
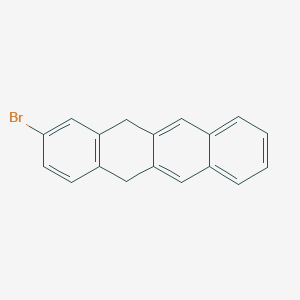
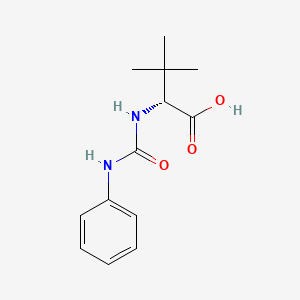
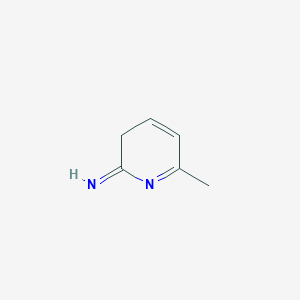
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
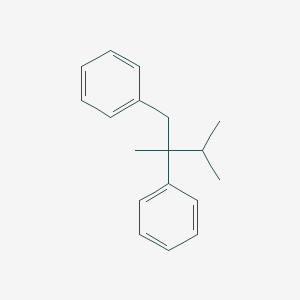
![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)
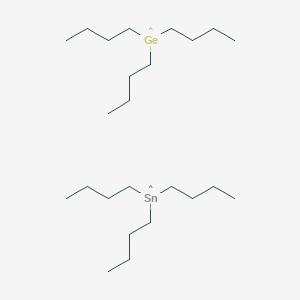
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
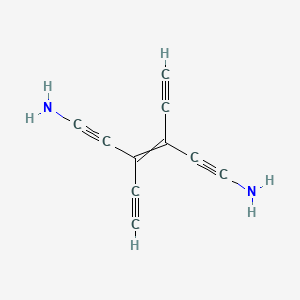
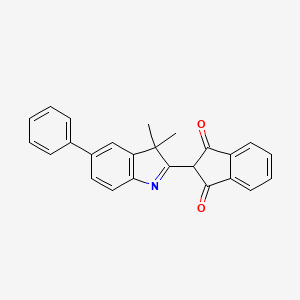
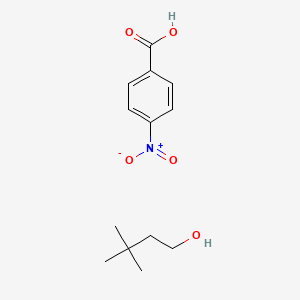
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
